N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12-13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEWWKLGOWVVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine typically involves the reaction of 2-methylindole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-methylindole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 2-methylindole is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is then heated to promote the formation of the this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antioxidant Activities
Research has shown that derivatives of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine exhibit notable antimicrobial and antioxidant properties. A series of related compounds, specifically 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines, were synthesized and evaluated for their biological activities. Among these, one compound demonstrated significant antibacterial and antifungal activity, as well as effective radical scavenging capabilities, indicating potential therapeutic applications in treating infections and oxidative stress-related diseases .
Cancer Research
Indole derivatives, including those related to this compound, have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The indole structure is known for its ability to interact with multiple biological targets, making it a versatile scaffold for drug design .
Neuropharmacology
This compound has shown promise in neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders such as depression and anxiety . The indole framework is often associated with psychotropic effects due to its structural similarity to serotonin.
Agrochemicals
The compound's derivatives have also been studied for potential use as agrochemicals. Substituted indoles are recognized for their ability to act as plant growth regulators or pesticides. The synthesis of various indole derivatives has led to the discovery of compounds that can enhance crop yield or protect plants from pests and diseases . This application underscores the versatility of this compound beyond medicinal uses.
Synthesis and Methodology
The synthesis of this compound typically involves nucleophilic substitution reactions at the indole ring's α-position. Recent advancements in microflow technology have improved the efficiency of these reactions, allowing for rapid generation of highly reactive intermediates under mild conditions . This method enhances the yield and purity of the desired products while minimizing by-products.
Table 1: Summary of Biological Activities
| Compound Type | Activity Type | Notable Findings |
|---|---|---|
| 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines | Antimicrobial | Effective against various bacterial strains |
| Indole derivatives | Antioxidant | Significant radical scavenging activity |
| Indole-based compounds | Neuropharmacological | Potential antidepressant effects through serotonin modulation |
| Substituted indoles | Agrochemical | Increased crop yield; pest resistance |
Mechanism of Action
The mechanism of action of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine ()
- Structure: Differs by having a dimethylamino group instead of a methylamino group at the indole 3-position.
- Synthesis : Likely involves alkylation of 1-methylindole-3-carbaldehyde followed by reductive amination, similar to methods in .
b) 4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline ()
- Structure : Contains a pyridinyl substituent and an aniline group, increasing aromaticity and hydrogen-bonding capacity.
- Impact : The pyridine ring enhances solubility in polar solvents and may confer distinct electronic properties due to its electron-withdrawing nature .
c) N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine (DIPT) ()
- Structure : A tryptamine derivative with diisopropyl groups on the amine.
- Impact : The bulky isopropyl groups reduce rotational freedom and increase lipophilicity, contrasting with the simpler methyl substituent in the target compound. Such differences influence pharmacokinetics and psychoactive properties .
Physical and Spectroscopic Properties
a) Melting Points and Solubility
- Comparison : Pyridine-containing derivatives (e.g., ) may have lower melting points due to reduced symmetry, while dimethylated analogues () show higher lipophilicity, decreasing water solubility .
b) Spectroscopic Data
- 1H NMR: For N,N-diethyl-1H-indol-6-amine (), aromatic protons resonate at δ 6.28–7.89 ppm, while methyl groups appear at δ 3.55 ppm. The target compound’s methylaminomethyl group would likely show signals near δ 3.0–3.5 ppm .
- IR Spectroscopy : Indole N-H stretches (~3400 cm⁻¹) and C-N stretches (~1250 cm⁻¹) are common across analogues () .
Data Tables
Table 1: Comparison of Key Properties
Biological Activity
N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article examines the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound is characterized by its structural properties that allow it to interact with various biological targets. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This interaction leads to cell cycle arrest and apoptosis, making it a candidate for anticancer therapies.
Target Interaction
The compound primarily targets tubulin , a protein essential for microtubule formation in cells. By inhibiting tubulin polymerization, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization triggers a cascade of intracellular events:
- Cell Cycle Arrest : Cells are prevented from progressing through mitosis.
- Induction of Apoptosis : The compound induces programmed cell death in a dose-dependent manner, which is crucial for its anticancer activity .
Anticancer Properties
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
These findings suggest that this compound has potent anticancer properties, particularly against cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. It has shown moderate inhibitory activity against various pathogens, suggesting potential applications in treating infections.
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving the administration of this compound to tumor-bearing mice, significant tumor regression was observed. The compound was administered at varying doses over a period of two weeks, resulting in a marked reduction in tumor volume compared to control groups.
Case Study 2: Antimicrobial Testing
Another study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli , revealing promising results with a minimum inhibitory concentration (MIC) that suggests effective antibacterial activity. The compound's structural modifications were correlated with enhanced antimicrobial potency.
Q & A
Q. What are the optimized synthetic routes for N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine, and how do reaction conditions influence yield?
Methodology: Reductive amination using a Pd/NiO catalyst is a robust method for synthesizing structurally similar secondary amines. For example, N-benzylnaphthalen-1-amine was synthesized with 84% yield under 25°C, H₂ atmosphere, and 10-hour reaction time using Pd/NiO (1.1 wt%) . Adjusting the aldehyde/amine ratio, catalyst loading, or solvent polarity can optimize yields. Kinetic studies under varying temperatures (e.g., 15–40°C) and pressure conditions (1–5 bar H₂) are recommended to identify optimal parameters.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodology:
- ¹H/¹³C NMR : Assign peaks based on indole protons (δ 6.8–7.5 ppm) and methylene/methyl groups (δ 2.3–3.5 ppm). For example, N-benzylnaphthalen-1-amine showed distinct aromatic protons at δ 7.2–7.8 ppm .
- HRMS : Confirm molecular formula (e.g., C₁₂H₁₅N₂ requires [M+H]⁺ = 187.1235). used HRMS to validate tetrahydroacridin-9-amine derivatives with <2 ppm error .
- IR : Detect N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. How can reductive amination be scaled up while maintaining efficiency?
Methodology: Pilot-scale reactions using continuous-flow systems with immobilized Pd/NiO catalysts can enhance reproducibility. achieved >90% yields in 50 mL reactors; scaling to 1 L with proportional catalyst loading (e.g., 0.5–1.0 mol%) and H₂ flow rates (e.g., 10–20 mL/min) is advised . Monitor byproducts (e.g., tertiary amines) via TLC or GC-MS.
Q. Why is precise IUPAC nomenclature critical for database searches and reproducibility?
Methodology: Minor naming errors (e.g., substituent order) can lead to misidentification in databases like PubChem. For instance, a patent correction in highlights the impact of accurate naming on patent validity and literature retrieval . Use tools like ChemDraw or IUPAC nomenclature guides to verify structures.
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
Methodology:
- Target Selection : Identify receptors (e.g., androgen receptor, AR) with binding pockets accommodating indole moieties. achieved a docking score of -7.0 kcal/mol for an indole derivative with AR’s LEU704 and GLY708 residues .
- Software : Use AutoDock Vina or Schrödinger Maestro. Validate with molecular dynamics (MD) simulations to assess binding stability.
- Experimental Correlation : Compare docking results with in vitro assays (e.g., IC₅₀ values from antimicrobial tests) .
Q. What strategies resolve contradictions between computational predictions and experimental data?
Methodology:
- Data Triangulation : Cross-validate docking results with NMR binding assays or X-ray crystallography. For example, combined docking with antimicrobial activity data to confirm compound efficacy .
- Error Analysis : Evaluate force field accuracy (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit) in simulations.
Q. How do structural modifications influence the compound’s bioactivity?
Methodology:
- SAR Studies : Synthesize analogs (e.g., halogenated indoles or elongated alkyl chains) and test against target pathogens. demonstrated cycloalkylamide derivatives’ potency as enzyme inhibitors via systematic substituent variation .
- Pharmacophore Mapping : Identify critical groups (e.g., indole’s NH for hydrogen bonding) using software like PharmaGist.
Q. What experimental designs mitigate challenges in synthesizing hygroscopic or air-sensitive derivatives?
Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
